molecular formula C7H10F2O2 B13972594 1-Ethoxy-4,4-difluoropent-1-en-3-one

1-Ethoxy-4,4-difluoropent-1-en-3-one

Cat. No.: B13972594
M. Wt: 164.15 g/mol
InChI Key: DKOUCCXOYAEDPL-UHFFFAOYSA-N
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Description

1-Ethoxy-4,4-difluoropent-1-en-3-one is a chemical compound with the molecular formula C7H10F2O2 It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4,4-difluoropent-1-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl vinyl ether with a fluorinated ketone in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4,4-difluoropent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Ethoxy-4,4-difluoropent-1-en-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-difluoropent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-4,4-difluorobut-1-en-3-one
  • 1-Ethoxy-4,4-difluoroprop-1-en-3-one
  • 1-Ethoxy-4,4-difluorohex-1-en-3-one

Uniqueness

1-Ethoxy-4,4-difluoropent-1-en-3-one is unique due to its specific combination of ethoxy and difluoro groups attached to a pentenone structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

1-ethoxy-4,4-difluoropent-1-en-3-one

InChI

InChI=1S/C7H10F2O2/c1-3-11-5-4-6(10)7(2,8)9/h4-5H,3H2,1-2H3

InChI Key

DKOUCCXOYAEDPL-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C(C)(F)F

Origin of Product

United States

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